2-(2,3-dihydro-1H-indol-1-yl)-N-(4-methylphenyl)-6-oxo-3,4,5,6-tetrahydro-4-pyrimidinecarboxamide
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Description
The compound belongs to a class of chemicals with notable complexity and potential for various biochemical applications. Its structure incorporates elements from indole and pyrimidine families, which are often explored for their biological relevance and chemical properties.
Synthesis Analysis
The synthesis of similar pyrimidine derivatives has been reported in various studies. For instance, the synthesis of 6-carboxamides with substituted benzylchlorides and chloroacetic acid led to novel derivatives, demonstrating the versatility of pyrimidine synthesis approaches (Kolisnyk et al., 2015)[https://consensus.app/papers/synthesis-study-antimicrobial-activity-kolisnyk/8eba55a102935f8985b8a54c1568994c/?utm_source=chatgpt].
Molecular Structure Analysis
The molecular structure of related pyrimidine compounds reveals significant information about their chemical behavior. For example, the study by Trilleras et al. (2009) on isostructural pyrimidine derivatives highlights the planarity of pyrimidine rings and their hydrogen-bonding capabilities, which are crucial for understanding the molecular interactions and stability of such compounds[https://consensus.app/papers/2amino4chloro5formyl6methyl2methylphenylaminopyrimidine-trilleras/82a89310adc255c289a6513efd05810f/?utm_source=chatgpt].
Chemical Reactions and Properties
Chemical reactions involving pyrimidine derivatives often lead to the formation of complex structures with diverse biological activities. The synthesis and antimicrobial evaluation of thieno[2,3-d]pyrimidine derivatives provide insights into the reactivity and potential applications of these molecules in medicinal chemistry (Wagner et al., 1993)[https://consensus.app/papers/synthesis-4methyl6phenylthieno23dpyrimidines-wagner/55b658f3334558738d624ededff0790e/?utm_source=chatgpt].
Scientific Research Applications
Anti-inflammatory Activities
Research by Tozkoparan et al. (1999) on thiazolo[3,2-a]pyrimidine derivatives highlighted the synthesis of compounds tested for their anti-inflammatory activities. Some compounds exhibited moderate activity, suggesting the potential of pyrimidine derivatives in developing anti-inflammatory agents (Tozkoparan, Ertan, Kelicen, & Demirdamar, 1999).
Supramolecular Assemblies
Fonari et al. (2004) explored pyrimidine derivatives for co-crystallization with diaza-18-crown-6, forming 2D and 3D networks through extensive hydrogen bonding. This research demonstrates the utility of pyrimidine derivatives in constructing complex supramolecular structures (Fonari, Simonov, Chumakov, Bocelli, Ganin, & Yavolovskii, 2004).
Polymeric Material Synthesis
Yang and Lin (1995) utilized a similar structural component for synthesizing polyamides and polyimides, indicating the relevance of such compounds in creating high-performance materials with specific thermal and solubility properties (Yang & Lin, 1995).
Antimicrobial Activity
Kolisnyk et al. (2015) investigated the synthesis and antimicrobial activity of thieno[2,3-d]pyrimidine-6-carboxamides, revealing that some derivatives exhibit significant activity against specific microbial strains. This underscores the potential of structurally similar compounds in antimicrobial drug development (Kolisnyk, Vlasov, Kovalenko, Osolodchenko, & Chernykh, 2015).
properties
IUPAC Name |
2-(2,3-dihydroindol-1-yl)-N-(4-methylphenyl)-6-oxo-4,5-dihydro-1H-pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-13-6-8-15(9-7-13)21-19(26)16-12-18(25)23-20(22-16)24-11-10-14-4-2-3-5-17(14)24/h2-9,16H,10-12H2,1H3,(H,21,26)(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKUPVJRRULFPNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2CC(=O)NC(=N2)N3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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